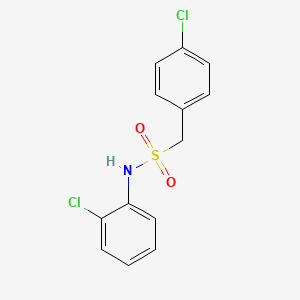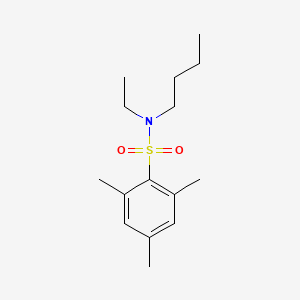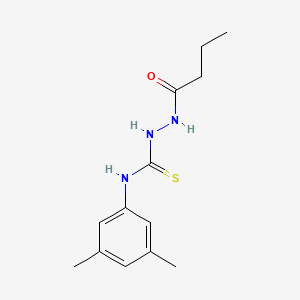![molecular formula C15H12ClN3O B4796947 2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4796947.png)
2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetamide
Overview
Description
2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetamide is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]ethanol
- 2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]propanoic acid
- 2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]butanamide
Uniqueness
2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-2-1-5-10(11)15-18-12-7-3-4-8-13(12)19(15)9-14(17)20/h1-8H,9H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUFKAGCSHWYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4796874.png)
![4-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B4796880.png)
![3-[4-(4-chloro-2,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4796904.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-YL]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}oxy)propan-2-OL dihydrochloride](/img/structure/B4796923.png)
![[2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate](/img/structure/B4796930.png)
![N-(4-bromo-2-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4796932.png)

![(2Z,5Z)-3-methyl-2-(methylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B4796952.png)
![2,2,2-trifluoro-N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B4796966.png)
![N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide](/img/structure/B4796979.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4796983.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4796986.png)

